7-Bromo-4-methylquinolin-2(1h)-one CAS number 89446-51-5 properties
7-Bromo-4-methylquinolin-2(1h)-one CAS number 89446-51-5 properties
An In-depth Technical Guide to 7-Bromo-4-methylquinolin-2(1H)-one (CAS: 89446-51-5)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
7-Bromo-4-methylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The presence of a bromine atom at the 7-position and a methyl group at the 4-position is anticipated to modulate its physicochemical properties and biological efficacy, making it a compound of interest for screening libraries and as a building block for more complex molecules. This document provides a technical overview of its known properties, a representative synthesis protocol, and standard methodologies for its evaluation.
Core Properties and Data
While extensive experimental data for this specific molecule is limited in publicly accessible literature, the following tables summarize its fundamental chemical and physical properties based on available information.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 89446-51-5 | [3] |
| Molecular Formula | C₁₀H₈BrNO | [3] |
| Molecular Weight | 238.08 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 275-276 °C | |
| SMILES | O=C1NC2=CC(Br)=CC=C2C(C)=C1 | [3] |
| InChI Key | VLVDHSVVOTZPAH-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 29.1 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 0 |
Spectral and Analytical Data
| Data Type | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinolinone ring system, a singlet for the methyl group, and a broad singlet for the N-H proton. The bromine at C7 would influence the splitting patterns and chemical shifts of the protons on the benzo-fused ring. |
| ¹³C NMR | Resonances for ten distinct carbon atoms, including the carbonyl carbon (C2), the carbon bearing the bromine (C7), the methyl carbon, and the remaining aromatic and vinylic carbons. |
| Mass Spec. | A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom. |
| IR | Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O (amide) stretch (around 1650-1680 cm⁻¹), and C=C aromatic stretches. |
Synthesis and Experimental Protocols
The synthesis of 4-methylquinolin-2(1H)-ones is classically achieved via the Knorr quinoline synthesis or related methods involving the cyclization of a β-ketoanilide.[4] While a specific protocol for this exact compound is not detailed in the searched literature, the following is a representative experimental protocol based on this established methodology.
Representative Synthesis via Knorr Cyclization
The synthesis involves two primary steps: the formation of a β-ketoanilide intermediate from 3-bromoaniline and ethyl acetoacetate, followed by an acid-catalyzed intramolecular cyclization.
Caption: Knorr synthesis pathway for 7-Bromo-4-methylquinolin-2(1H)-one.
Protocol 1: Synthesis of N-(3-bromophenyl)-3-oxobutanamide (Intermediate)
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Materials:
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3-Bromoaniline
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Ethyl acetoacetate
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Toluene (optional, for azeotropic removal of water/ethanol)
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Procedure:
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In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate.
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Heat the mixture at 110-130 °C for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.
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Allow the reaction mixture to cool to room temperature. The crude product may solidify upon cooling.
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Recrystallize the crude solid from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to yield the purified N-(3-bromophenyl)-3-oxobutanamide intermediate.
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Protocol 2: Acid-Catalyzed Cyclization
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Materials:
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N-(3-bromophenyl)-3-oxobutanamide
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Concentrated Sulfuric Acid (or Polyphosphoric Acid)
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Crushed ice and water
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-
Procedure:
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Carefully add the purified N-(3-bromophenyl)-3-oxobutanamide intermediate (1 equivalent) in small portions to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.
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After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 60-80 °C for 1-2 hours.
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Monitor the reaction by TLC until the intermediate is consumed.
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Carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring.
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A precipitate will form. Collect the solid product by vacuum filtration.
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Wash the solid thoroughly with water until the filtrate is neutral to pH paper.
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Dry the solid product. Further purification can be achieved by recrystallization from a high-boiling solvent like glacial acetic acid or DMF to yield pure 7-Bromo-4-methylquinolin-2(1H)-one.
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Biological Activity and Evaluation
No specific biological activity or signaling pathway data has been published for 7-Bromo-4-methylquinolin-2(1H)-one. However, the quinolinone class is rich in biological activity.[1] Substituted quinolines have shown potential as anticancer agents, and bromination can be a strategy to develop new antibacterial agents.[2][5] A logical first step in characterizing this compound would be to assess its general cytotoxicity against various cell lines.
Standard Experimental Workflow
The evaluation of a novel compound like 7-Bromo-4-methylquinolin-2(1H)-one typically follows a standardized workflow.
Caption: General workflow for novel compound evaluation.
Protocol 3: Cytotoxicity Evaluation using MTT Assay
This protocol provides a standard method for assessing the effect of the compound on cell viability and proliferation.[1][4]
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Materials:
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Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[2]
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Complete growth medium (e.g., DMEM with 10% FBS).
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7-Bromo-4-methylquinolin-2(1H)-one (dissolved in DMSO to create a stock solution).
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
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Solubilization solution (e.g., DMSO or acidified isopropanol).
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96-well plates and a microplate reader.
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-
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.
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Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Add the diluted compound to the wells, ensuring each concentration is tested in triplicate. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
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Safety and Handling
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Hazard Classification: Acutely toxic (Oral, Category 4).[3] May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.
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First Aid:
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Inhalation: Move person to fresh air.
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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Ingestion: Rinse mouth with water. Do not induce vomiting.
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Bromo-4-methylquinolin-2(1H)-one | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
